Tristearin Tristearin Tristearoylglycerol is a triglyceride that is glycerol in which all three hydroxy groups have been formally esterified with stearic acid. It has a role as a plant metabolite and a Caenorhabditis elegans metabolite. It is functionally related to an octadecanoic acid.
Tristearin is a natural product found in Sciadopitys verticillata, Lysiphlebia japonica, and other organisms with data available.
TG(18:0/18:0/18:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 68334-00-9
VCID: VC21293259
InChI: InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula: C57H110O6
Molecular Weight: 891.5 g/mol

Tristearin

CAS No.: 68334-00-9

Cat. No.: VC21293259

Molecular Formula: C57H110O6

Molecular Weight: 891.5 g/mol

* For research use only. Not for human or veterinary use.

Tristearin - 68334-00-9

Specification

Description Tristearoylglycerol is a triglyceride that is glycerol in which all three hydroxy groups have been formally esterified with stearic acid. It has a role as a plant metabolite and a Caenorhabditis elegans metabolite. It is functionally related to an octadecanoic acid.
Tristearin is a natural product found in Sciadopitys verticillata, Lysiphlebia japonica, and other organisms with data available.
TG(18:0/18:0/18:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 68334-00-9
Molecular Formula C57H110O6
Molecular Weight 891.5 g/mol
IUPAC Name 2,3-di(octadecanoyloxy)propyl octadecanoate
Standard InChI InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3
Standard InChI Key DCXXMTOCNZCJGO-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Colorform White powder
Colorless crystals or powde
Melting Point MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA)

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